3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol
Description
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c8-2-5-1-6(12-9-5)7(10)3-11-4-7/h1,10H,2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFJSZBOOOVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=NO2)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization of a diol precursor, while the oxazole ring can be introduced via a cyclization reaction involving a nitrile oxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization processes. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Products may include oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxazole ring, potentially leading to imidazole or pyrazole derivatives.
Substitution: Substituted oxetane derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity:
Research indicates that compounds similar to 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies have shown that derivatives of oxazole compounds can inhibit the growth of cancer cells, suggesting a mechanism involving interference with cellular proliferation pathways .
Antimicrobial Activity:
The oxazole and oxetane moieties may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy against bacterial strains . Studies have demonstrated that related compounds exhibit strong antibacterial properties, making this compound a candidate for further exploration in antimicrobial drug development.
Enzyme Inhibition
The compound's structure suggests it may function as an enzyme inhibitor. Preliminary studies indicate:
- α-Glucosidase Inhibition: Related compounds have shown promising results in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism and diabetes management .
- β-Glucuronidase Inhibition: Some derivatives have demonstrated significant inhibition rates against β-glucuronidase, indicating potential applications in treating conditions associated with glucuronidase activity .
Study on Anticancer Properties
A notable study evaluated the anticancer effects of various oxazole derivatives, including those structurally related to this compound. The findings included:
| Compound | Mean GI50 (μM) |
|---|---|
| Similar Derivative A | 1.18 |
| Similar Derivative B | 0.75 |
These results indicate that certain structural features contribute to enhanced cytotoxicity against specific cancer cell lines .
Enzyme Inhibition Studies
Research focused on enzyme inhibition revealed:
| Enzyme | Inhibition Rate (%) |
|---|---|
| α-Glucosidase | 85% |
| β-Glucuronidase | 70% |
These results suggest that the compound could be further explored for its potential in managing metabolic disorders such as diabetes .
Mechanism of Action
The mechanism of action of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity, particularly the chloromethyl group, allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
3-(Chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole (CAS 189130-87-8)
This oxadiazole derivative, reported in , shares a chloromethyl group but differs in its heterocyclic core (1,2,4-oxadiazole vs. 1,2-oxazole) and substituents (isopropyl vs. oxetanol). Key comparisons include:
| Property | 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol | 3-(Chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole |
|---|---|---|
| Heterocycle | 1,2-Oxazole (less electron-deficient) | 1,2,4-Oxadiazole (more stable, higher aromaticity) |
| Substituent | Oxetan-3-ol (polar, enhances solubility) | Propan-2-yl (lipophilic, reduces solubility) |
| Reactivity | Chloromethyl allows nucleophilic substitution | Similar reactivity at chloromethyl site |
| Applications | Drug candidates (solubility-driven design) | Agrochemicals (stability in formulations) |
The oxadiazole’s higher stability and lipophilicity make it suitable for agrochemicals, whereas the oxetanol moiety in the target compound prioritizes pharmaceutical solubility .
5-(Chloromethyl)-1,3-oxazole Derivatives
Removing the oxetane ring (e.g., 5-(chloromethyl)-1,3-oxazole) reduces steric hindrance and polarity. Such derivatives are less soluble in water but more volatile, impacting their utility in drug delivery systems.
Oxetane-Containing Analogues
Compounds like 3-(hydroxymethyl)oxetane lack the chloromethyl group, limiting their use in covalent binding strategies. The target compound’s chloromethyl group enables selective modifications (e.g., coupling with amines or thiols) for targeted drug design.
Physicochemical Properties
- Solubility: The oxetanol group increases water solubility compared to isopropyl or purely aromatic analogs.
- Stability : The oxazole ring is less stable than oxadiazoles under acidic conditions but offers milder synthetic conditions.
- Reactivity : The chloromethyl group’s electrophilicity is comparable across analogs, but steric effects from the oxetane may slow reactions.
Biological Activity
3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a synthetic organic compound characterized by its unique structural features, including an oxetane ring and an oxazole ring. The presence of the chloromethyl group enhances its reactivity, making it a subject of interest in various biological and chemical research applications. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHClNO
- CAS Number : 2378502-37-3
- Structural Features :
- Oxetane ring
- Oxazole ring
- Reactive chloromethyl group
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to enzyme inhibition or modulation of receptor functions. This mechanism underlies its potential therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related oxazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity against pathogens such as Helicobacter pylori and other bacteria.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that compounds with similar heterocyclic structures can exhibit cytotoxic effects against tumor cell lines. The specific cytotoxicity profile of this compound remains to be fully characterized through systematic studies.
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds:
- Antitumor Activity : In one study, derivatives of oxazole were evaluated for their cytotoxic effects on human tumor cell lines, revealing significant tumor-specific cytotoxicity in some cases .
- Urease Inhibition : Certain derivatives have shown potent urease inhibitory activity, which is relevant for treating infections caused by H. pylori .
- Chemical Stability and Metabolism : Research into the oxidative metabolism of related chloroethyl compounds has highlighted the formation of mutagenic DNA alkylating agents, suggesting that similar mechanisms may be at play with this compound .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of oxazole precursors and chloromethylation. Key steps include:
- Oxazole Ring Formation : Cyclocondensation of nitrile oxides with alkynes under Huisgen conditions .
- Chloromethylation : Use of chlorinating agents (e.g., SOCl₂ or PCl₃) to introduce the chloromethyl group. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to avoid over-alkylation or oxetane ring degradation .
- Oxetane Ring Stability : Mild acidic or basic conditions are recommended during purification to prevent ring-opening .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm oxazole and oxetane ring integrity, with attention to splitting patterns (e.g., oxetane protons at δ 4.5–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₈ClNO₃) and detects impurities .
- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the chloromethylation step to minimize side reactions (e.g., over-alkylation or oxetane ring-opening)?
- Methodological Answer :
- Controlled Stoichiometry : Use 1.1–1.3 equivalents of chlorinating agents to limit over-reaction .
- Protecting Groups : Temporarily protect the oxetane hydroxyl with tert-butyldimethylsilyl (TBS) groups during chloromethylation .
- Low-Temperature Reactions : Perform reactions at 0–10°C to suppress ring-opening .
Q. What strategies resolve contradictory NMR data arising from dynamic tautomerism or solvent effects?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identifies tautomeric equilibria (e.g., oxazole-oxazoline interconversion) by observing signal coalescence at elevated temperatures .
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and verify experimental observations .
Q. How does the electronic environment of the oxazole ring influence nucleophilic substitution at the chloromethyl group?
- Methodological Answer :
- Electron-Withdrawing Effects : The oxazole ring’s electron-deficient nature accelerates SN2 reactions with nucleophiles (e.g., amines or thiols). Kinetic studies show 2–3x faster substitution compared to non-aromatic analogs .
- Steric Considerations : Bulky nucleophiles may require polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) via oxetane ring-opening. Stability is optimal in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposes above 80°C; storage at –20°C in anhydrous conditions is recommended .
Contradiction Analysis and Experimental Design
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven effects .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
